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Introduction
Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein

gp120.[1] It functions as an HIV entry inhibitor by acting as a competitive antagonist of the C-C

chemokine receptor 5 (CCR5), a primary co-receptor for macrophage-tropic (R5) strains of HIV-

1.[2][3] By binding to CCR5, Peptide T allosterically blocks the interaction between gp120 and

the co-receptor, a critical step for viral fusion and entry into host cells. The trifluoroacetic acid

(TFA) salt of Peptide T is a common formulation resulting from its synthesis and purification.[4]

[5] These application notes provide detailed protocols for utilizing Peptide T TFA in competitive

binding assays to characterize its inhibitory activity and to screen for other potential CCR5-

targeted antiviral agents.

Mechanism of Action
HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral envelope

glycoprotein gp120 to the CD4 receptor on the host cell surface. This initial binding induces

conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or

CXCR4. For R5-tropic viruses, the subsequent interaction with CCR5 triggers further

conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral

and cellular membranes and the release of the viral capsid into the cytoplasm. Peptide T exerts
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its antiviral effect by competitively inhibiting the binding of gp120 to CCR5, thereby preventing

the conformational changes required for membrane fusion and subsequent viral entry.[3]

Data Presentation
The inhibitory potency of Peptide T and its analogs is typically quantified by determining the

half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) in competitive binding

assays. These values represent the concentration of the peptide required to inhibit 50% of the

specific binding of a radiolabeled ligand (e.g., radiolabeled gp120 or a CCR5-specific

chemokine) to the CCR5 receptor.

Compound
Virus
Strain/Ligan
d

Assay Type Cell Line IC50 (nM) Reference
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Ala1-Peptide
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gp120

CM235
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binding to
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Peptide T
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R5/X4 HIV-1

strains

Viral

Replication

Inhibition

MDMs,

microglia,

primary CD4+

T cells

Peak

inhibition at

10⁻¹² to 10⁻⁹

M

[2]

Note: DAPTA is a more stable analog of Peptide T.

Experimental Protocols
General Considerations for Peptide T TFA
Peptide T is commonly supplied as a TFA salt, a remnant of the peptide synthesis and

purification process.[4][6] While often acceptable for in vitro assays, TFA can influence
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experimental results by altering pH or affecting cell viability.[1] For sensitive applications, it is

advisable to perform a salt exchange to replace TFA with a more biologically compatible

counter-ion like hydrochloride (HCl) or acetate.[7][8]

Protocol for TFA Removal (HCl Exchange):[4][6]

Dissolve the Peptide T TFA in sterile, distilled water to a concentration of 1 mg/mL.

Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

Let the solution stand at room temperature for 5-10 minutes.

Freeze the solution rapidly using liquid nitrogen or a dry ice/ethanol bath.

Lyophilize the frozen solution overnight to remove the solvent and excess HCl.

For optimal TFA removal, repeat the dissolution in 10 mM HCl, freezing, and lyophilization

steps two more times.

After the final lyophilization, reconstitute the peptide in the desired assay buffer.

Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the IC50 value of Peptide T
TFA for the CCR5 receptor using a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-gp120).

Materials:

Cells: CCR5-expressing cell line (e.g., CHO-CCR5, HEK293-CCR5) or primary cells (e.g.,

PBMCs).

Radioligand: ¹²⁵I-labeled MIP-1α or ¹²⁵I-labeled gp120.

Peptide T TFA: Stock solution prepared in an appropriate buffer.

Binding Buffer: 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% Bovine

Serum Albumin (BSA), pH 7.4.

Wash Buffer: Cold Binding Buffer.
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Scintillation Fluid.

Glass fiber filters (e.g., Whatman GF/C).

96-well plates.

Filtration apparatus.

Gamma counter.

Procedure:

Cell Preparation: Culture CCR5-expressing cells to the desired confluence. On the day of the

experiment, harvest the cells and wash them twice with cold Binding Buffer. Resuspend the

cells in cold Binding Buffer to a concentration of 1-2 x 10⁶ cells/mL.

Assay Setup: In a 96-well plate, add the following components in triplicate for each

concentration of Peptide T:

Total Binding: 50 µL of Binding Buffer.

Non-specific Binding: 50 µL of a high concentration of unlabeled ligand (e.g., 1 µM

unlabeled MIP-1α).

Competition: 50 µL of serial dilutions of Peptide T TFA (e.g., from 10⁻¹² M to 10⁻⁶ M).

Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.

Add 100 µL of the cell suspension to all wells. The final assay volume is 200 µL.

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to

reach binding equilibrium.

Filtration: Terminate the incubation by rapidly filtering the contents of each well through a

glass fiber filter using a filtration apparatus. Wash the filters three times with 200 µL of ice-

cold Wash Buffer to remove unbound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a gamma counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the Peptide T

concentration.

Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-

response curve).

Visualizations
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Caption: HIV-1 entry mechanism and the inhibitory action of Peptide T.
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Caption: Workflow for a competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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